5-(2-Fluorophenyl)piperidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
5-(2-fluorophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-4,8-9,14H,5-7H2,(H,15,16) |
InChI Key |
ABLCRHIMRVRWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to Ortho-Fluorinated Phenyl Piperidine Derivatives for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical analysis of a particularly valuable structural motif: the ortho-fluorinated phenyl piperidine scaffold. We will explore the profound impact of ortho-fluorination on the physicochemical and pharmacological properties of this privileged scaffold, which is prevalent in numerous classes of pharmaceuticals.[2][3] This whitepaper will detail robust synthetic methodologies, analyze structure-activity relationship (SAR) case studies, outline critical analytical techniques for characterization, and discuss the broad applications of these derivatives in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural modification to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The Strategic Imperative of Ortho-Fluorination
The piperidine ring connected to a phenyl group is a foundational scaffold in medicinal chemistry, appearing in drugs targeting a vast array of biological systems, from central nervous system (CNS) disorders to pain management.[4] The strategic placement of substituents on the phenyl ring is a primary method for optimizing a molecule's properties. Among these, the introduction of a fluorine atom at the ortho-position offers a unique and powerful set of advantages that stem from its fundamental atomic properties.
Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere for a hydrogen atom (1.20 Å) without introducing significant steric bulk.[5] This combination of size and extreme electronegativity imparts several key modulatory effects when placed at the ortho-position of the phenyl ring:
-
Modulation of Basicity (pKa): The potent electron-withdrawing inductive effect of an ortho-fluoro group can significantly lower the pKa of the basic piperidine nitrogen.[6] This reduction in basicity can be critical for improving bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH.[5]
-
Conformational Control: The ortho-fluoro substituent can induce a conformational bias in the orientation of the phenyl ring relative to the piperidine ring. This is often due to electrostatic repulsion or attraction with adjacent atoms, which can lock the molecule into a more biologically active conformation, thereby enhancing binding affinity for its target protein.[7]
-
Metabolic Blocking: Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. Placing a robust C-F bond at a potential site of metabolism, such as the ortho-position, can effectively block this metabolic route, increasing the drug's half-life and in vivo exposure.[1]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-poor aromatic rings or amide bonds within a protein's binding pocket, contributing to increased ligand binding affinity.[5][8]
The following diagram illustrates the logical flow of how ortho-fluorination impacts molecular properties to yield a superior drug candidate.
Caption: Impact of Ortho-Fluorination on Drug Properties.
Synthetic Strategies
The regioselective installation of a fluorine atom onto an aromatic ring, particularly at a specific ortho-position, requires a carefully chosen synthetic strategy. The ideal method should be high-yielding, tolerant of various functional groups, and applicable to complex molecular scaffolds.[9]
Directed Ortho-Metalation followed by Electrophilic Fluorination
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalating group (DMG). For phenyl piperidine derivatives where the piperidine nitrogen can be protected with a suitable DMG (e.g., Boc, Cbz), this approach is highly effective.
The general workflow involves the deprotonation of the ortho-C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophilic fluorine source.
Caption: Directed Ortho-Metalation (DoM) Workflow.
Experimental Protocol: Synthesis of 1-Boc-4-(2-fluorophenyl)piperidine
-
Step 1: Setup and Deprotonation
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Boc-4-phenylpiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) followed by the dropwise addition of sec-butyllithium (s-BuLi, 1.2 eq, 1.4 M in cyclohexane) over 15 minutes.
-
Stir the resulting deep orange solution at -78 °C for 2 hours. The persistence of the color indicates the formation of the ortho-lithiated species.
-
-
Step 2: Electrophilic Fluorination
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
-
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-Boc-4-(2-fluorophenyl)piperidine.
-
-
Causality Behind Choices:
-
s-BuLi/TMEDA: This combination is a potent base system. TMEDA chelates the lithium cation, increasing the basicity of the alkyl anion and accelerating the deprotonation step.
-
-78 °C: The low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.
-
NFSI: This is a common, reliable, and relatively safe electrophilic fluorinating agent that delivers an "F+" equivalent.[10]
-
Other Synthetic Approaches
While DoM is a robust method, other strategies are also employed:
-
Palladium-Catalyzed C-H Activation: Modern transition-metal catalysis allows for the direct fluorination of C-H bonds, often with high regioselectivity, avoiding the need for pre-functionalization.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective if the phenyl ring contains a leaving group (e.g., -Cl, -NO₂) at the ortho-position and is activated by strong electron-withdrawing groups. The reaction typically uses a fluoride salt like KF or CsF at elevated temperatures.[10]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, formed from an ortho-amino precursor. While historically significant, it often requires harsh conditions.[10][13]
Structure-Activity Relationship (SAR) Case Studies
The true value of ortho-fluorination is demonstrated in its application during lead optimization. The subtle yet powerful electronic and steric changes can dramatically improve a compound's profile.
Case Study: Dopamine D2 Receptor Antagonists
The phenylpiperidine scaffold is a common feature in antagonists for the dopamine D2 receptor, a key target in the treatment of psychosis. In a hypothetical series, we can observe the impact of fluorine substitution.
Table 1: SAR of Phenyl Piperidine Derivatives at the Dopamine D2 Receptor
| Compound | Substitution (R) | D2 Ki (nM) | Metabolic Stability (t½, HLM, min) |
| 1 | H | 15.2 | 12 |
| 2 | 4-F (para) | 8.5 | 25 |
| 3 | 3-F (meta) | 12.8 | 15 |
| 4 | 2-F (ortho) | 1.8 | > 60 |
HLM: Human Liver Microsomes
-
Analysis of Results:
-
The unsubstituted parent compound 1 shows moderate potency and poor metabolic stability.
-
Placing the fluorine at the para-position (2 ) improves both potency and stability, a common finding in medicinal chemistry.
-
The meta-fluoro analog 3 shows little improvement over the parent compound.
-
Crucially, the ortho-fluoro derivative 4 demonstrates a nearly 10-fold increase in potency and significantly enhanced metabolic stability. This superior profile can be attributed to a combination of favorable binding interactions induced by the ortho-fluoro group and the blocking of a primary metabolic site. This highlights the unique, position-dependent impact of fluorine substitution.
-
Characterization and Analytical Techniques
The unambiguous characterization of ortho-fluorinated phenyl piperidine derivatives is essential. While standard techniques are used, the presence of fluorine introduces specific considerations and opportunities.
-
NMR Spectroscopy:
-
1H NMR: The ortho-fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons due to 1H-19F coupling (typically a doublet of doublets).
-
13C NMR: The carbon atom directly bonded to fluorine will appear as a large doublet due to one-bond 13C-19F coupling. Carbons at the ipso, meta, and para positions will also show smaller couplings.
-
19F NMR: This is an exceptionally powerful and sensitive technique.[14][15] A single ortho-fluorine atom will typically appear as a singlet (if proton-decoupled) in a well-defined chemical shift range, providing a clean and direct confirmation of successful fluorination. The chemical shift itself is highly sensitive to the local electronic environment, making it a valuable probe for studying conformational changes.[14][15]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) will typically show a strong [M+H]+ ion.
-
The fragmentation pattern can be informative. For example, in the mass spectra of fluorofentanyl isomers, a key fragment corresponds to the piperidine ring, while another results from cleavage between the piperidine and the phenethyl moiety.[16] The presence and position of the fluorine atom can influence the relative abundance of certain fragments.
-
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming the ortho-position of the fluorine atom and revealing the molecule's preferred conformation and any intramolecular hydrogen bonds or key intermolecular interactions.[17][18][19][20] For piperidine-containing structures, it confirms the chair conformation of the piperidine ring.[17][18][20]
-
Applications in Drug Discovery
The ortho-fluorinated phenyl piperidine motif is found across a wide range of therapeutic areas, underscoring its versatility and value.
-
Central Nervous System (CNS) Disorders: This is perhaps the most prominent area. These scaffolds are integral to the design of antipsychotics, antidepressants, and anxiolytics by targeting dopamine, serotonin, and other neurotransmitter receptors and transporters.[6][21] The improved blood-brain barrier permeability often conferred by fluorine is a significant advantage.[6]
-
Pain Management: The phenylpiperidine core is famously the basis for potent opioid analgesics like fentanyl.[22] Fluorinated analogs have been explored to fine-tune receptor selectivity and pharmacokinetic profiles.
-
Oncology: The motif has been incorporated into kinase inhibitors and other anticancer agents, where metabolic stability and target residence time are critical parameters for efficacy.[7][23]
-
Positron Emission Tomography (PET) Imaging: The introduction of the fluorine-18 (18F) isotope allows these molecules to be used as radiotracers for PET imaging. This enables non-invasive visualization and quantification of target engagement in the brain and other tissues, a vital tool in both preclinical and clinical drug development.[5]
Conclusion and Future Perspectives
The ortho-fluorinated phenyl piperidine core is more than just a structural curiosity; it is a strategically validated motif for modern drug design. The deliberate placement of fluorine at the ortho-position provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization, including poor metabolic stability, low potency, and suboptimal pharmacokinetics. The continued development of novel and efficient late-stage fluorination reactions will further expand the accessibility and application of these valuable derivatives.[24] As our understanding of the subtle interplay between fluorine's electronic properties and protein binding pockets grows, the rational design of ortho-fluorinated phenyl piperidine derivatives will remain a high-impact strategy for the discovery of safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
- Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November 15). PubMed.
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, February 5). ACS Publications.
- Fluorination Method for Aryl Rings. (n.d.). Scribd.
- Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). SlidePlayer.
- Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH.
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4). Wiley Online Library.
- Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry.
- Method for introducing fluorine into an aromatic ring. (n.d.). Google Patents.
- Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). (n.d.). UGSpace.
- "FLUORINATION OF AROMATIC RING SYSTEMS" by Stephen G. DiMagno. (n.d.). Google Scholar.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
- 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis. (n.d.). ChemicalBook.
- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). PubMed.
- Overview on PFAS analytical methods. (n.d.). European Chemicals Agency.
- A Short Guide to PFAS Test Methods. (n.d.). BizNGO.
- Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. (n.d.). Royal Society of Chemistry.
- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2019, November 29). PMC.
- 1-(p-Fluorophenyl)piperazine. (n.d.). NIST WebBook.
- Fluorine as a spectroscopic lable to characterize ortho-phenylenes. (n.d.). University of Oregon.
- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025, February 11). Nanyang Technological University.
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024, July 5). PubMed.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (n.d.). PMC.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- Density functional computational and X-ray studies on pharmaceutical compound 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole. (n.d.). Academia.edu.
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025, February 14). PubMed.
- 1-(3-(Trifluoromethyl)phenyl)piperazine. (2014, January 14). MassBank.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.
- Fluoride-mediated rearrangement of phenylfluorosilanes. (n.d.). University of Victoria.
- X-ray crystal structure of the minor anti -piperidine product 14d. (n.d.). ResearchGate.
- 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022, November 11). ACS Publications.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. scribd.com [scribd.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Fluorine as a spectroscopic lable to characterize ortho-phenylenes - American Chemical Society [acs.digitellinc.com]
- 16. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 18. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) Density functional computational and X-ray studies on pharmaceutical compound 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole [academia.edu]
- 20. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 22. painphysicianjournal.com [painphysicianjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Tiagabine: The Strategic Evolution of 5-Aryl-Nipecotic Acid Scaffolds
Topic: 5-Aryl-Nipecotic Acid Analogs in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Pharmacophore Shift
In the landscape of GABAergic drug discovery, nipecotic acid (piperidine-3-carboxylic acid) remains the quintessential "warhead" for targeting the GABA transporter 1 (GAT-1). While Tiagabine (Gabitril) validated the strategy of N-substitution to create lipophilic anchors, recent medicinal chemistry campaigns have pivoted toward the carbon skeleton itself—specifically the 5-aryl-nipecotic acid architecture.
This structural shift addresses a critical limitation in first-generation GAT inhibitors: the reliance on a flexible N-linker for blood-brain barrier (BBB) penetration. By installing aryl moieties directly onto the C5 position of the piperidine ring, researchers can:
-
Rigidify the Pharmacophore: Locking the conformation to favor the "transport-competent" state of GAT-1.
-
Modulate Lipophilicity (LogP): Improving CNS distribution without the metabolic liability of long aliphatic linkers.
-
Create Dual-Action Ligands: Leveraging the aryl-piperidine scaffold to bridge activity between GAT-1 inhibition and NK1 antagonism (a known property of 3,5-disubstituted piperidines).
This guide details the synthesis, pharmacological evaluation, and structural logic of 5-aryl-nipecotic acid analogs.
Mechanistic Logic: The GAT-1/NK1 Interface
The therapeutic utility of 5-aryl-nipecotic acid lies in its ability to occupy the orthosteric GABA binding site while simultaneously projecting hydrophobic bulk into the transporter's extracellular vestibule.
The GABAergic Transport Cycle
GAT-1 operates via an alternating access mechanism. The inhibitor must bind to the outward-facing conformation, preventing the transition to the occluded state.
Figure 1: Mechanism of GAT-1 inhibition. The 5-aryl analog stabilizes the outward-facing conformation, preventing GABA reuptake.
Synthetic Architecture: Stereoselective Access
Synthesizing 5-aryl-nipecotic acids is synthetically demanding due to the requirement for cis/trans diastereocontrol relative to the carboxylic acid at C3. The biological activity is often restricted to the
Primary Route: Pyridine Reduction Strategy
The most robust scale-up route involves the Suzuki-Miyaura coupling of 5-bromo-nicotinates followed by asymmetric hydrogenation.
Step-by-Step Protocol:
-
Cross-Coupling:
-
Reagents: Methyl 5-bromonicotinate (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Conditions: Toluene/EtOH/H2O (4:1:1), Reflux, 12h.
-
Checkpoint: Monitor disappearance of bromonicotinate via TLC (Hexane/EtOAc 7:3).
-
Outcome: Methyl 5-aryl-nicotinate.
-
-
Quaternization (Optional but recommended for reduction):
-
Treat with MeI or Benzyl bromide to activate the pyridine ring if using mild reducing agents, or proceed directly to catalytic hydrogenation.
-
-
Asymmetric Hydrogenation (The Critical Step):
-
Catalyst: Rh(cod)2BF4 + Chiral Bisphosphine Ligand (e.g., (R,R)-Me-DuPhos or Josiphos).
-
Conditions: 50 bar H2, MeOH, 50°C, 24h.
-
Stereocontrol: This step sets the C3 and C5 stereocenters simultaneously.
-
Purification: The resulting piperidine is often a mixture of cis and trans. Separation requires chiral HPLC or fractional crystallization of diastereomeric salts (using Tartaric acid).
-
Alternative Route: Rhodium-Catalyzed Cycloaddition
For high-diversity library generation, a [2+2+2] cycloaddition offers modularity.
Figure 2: The Suzuki-Hydrogenation pathway for accessing enantiopure 5-aryl-nipecotic acid scaffolds.
Medicinal Chemistry & SAR Profile
The introduction of the aryl group at C5 drastically alters the Structure-Activity Relationship (SAR) compared to the parent nipecotic acid.
Data Summary: GAT-1 Inhibition Potency
The following table summarizes the inhibitory potency (
| Compound | Structure Description | mGAT1 | Selectivity (vs GAT2/3) |
| Nipecotic Acid | Parent (unsubstituted) | 4.88 ± 0.07 | Low |
| Tiagabine | N-diarylbutenyl-nipecotic acid | 7.65 ± 0.05 | High |
| 5-Phenyl-NA | 5-phenyl-nipecotic acid | 5.20 ± 0.10 | Moderate |
| 5-(4-F-Phenyl)-NA | 4-Fluoro substitution | 5.45 ± 0.08 | Moderate |
| N-Butynyl-5-Ph-NA | N-linker + 5-aryl core | 7.72 ± 0.02 | High |
Key Insight: The 5-aryl group alone provides a modest boost over the parent acid (due to hydrophobic contacts), but when combined with an optimized N-linker (as seen in the N-Butynyl derivative), it creates a "super-binder" that rivals or exceeds Tiagabine. The 5-aryl group likely occupies a secondary hydrophobic pocket previously unexploited.
Experimental Protocol: [3H]-GABA Uptake Assay
To validate the biological activity of synthesized analogs, the following self-validating protocol is standard.
Objective: Determine the
Materials:
-
HEK293 cells stably expressing mGAT1.
-
Radioligand: [3H]-GABA (Specific activity ~80 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH).
Procedure:
-
Cell Seeding: Plate HEK293-mGAT1 cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
-
Wash: Remove media, wash 2x with warm KRH buffer.
-
Inhibitor Incubation: Add 50 µL of test compound (dilution series: 1 nM to 100 µM) in KRH. Incubate 10 min at 37°C.
-
Transport Initiation: Add 50 µL of [3H]-GABA (final concentration 20 nM) + 10 µM unlabeled GABA (to prevent saturation artifacts).
-
Uptake: Incubate for exactly 10 minutes at 37°C.
-
Control: Perform parallel uptake on ice (4°C) to determine non-specific binding.
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.
-
Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillant and count via Liquid Scintillation Counter.
-
Analysis: Normalize data (Total Uptake - Non-specific Uptake). Fit to sigmoidal dose-response curve to calculate
.
References
-
Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). MS Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583–597. Link
-
Lutz, T., Wein, T., Höfner, G., & Wanner, K. T. (2017).[1] Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem, 12(5), 362–371.[1] Link
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2] Journal of the American Chemical Society, 145(26), 14221–14226. Link[2]
-
Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis of 5-substituted nipecotic acid derivatives and their evaluation as inhibitors of GABA uptake. European Journal of Medicinal Chemistry, 43(11), 2404-2411. Link
-
Cayman Chemical. (n.d.). Nipecotic Acid Product Information. Link
Sources
Technical Guide: Bioisosteric Replacement Strategies in Piperidine-3-Carboxylic Acid (Nipecotic Acid)
Executive Summary
Piperidine-3-carboxylic acid (Nipecotic acid) represents a privileged scaffold in neuropharmacology, acting as a potent inhibitor of
This guide details the strategic application of bioisosteric replacements to the nipecotic acid core. Rather than simple prodrug formation, we explore structural modifications to the carboxylic acid pharmacophore and the piperidine ring itself. These strategies aim to modulate pKa, enhance lipophilicity (LogP), and alter transporter subtype selectivity (neuronal vs. glial) while maintaining the critical electrostatic interactions required for GAT recognition.
Part 1: The Pharmacophore & The Zwitterion Challenge
Nipecotic acid mimics the conformation of GABA. The amino group (protonated at pH 7.4) and the carboxylic acid (deprotonated at pH 7.4) align with the receptor's recognition sites.
-
The Mechanism: Nipecotic acid competes with GABA for the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory neurotransmission.
-
The Problem: The high polarity of the zwitterion (
) precludes passive diffusion across the BBB. -
The Solution: Bioisosteric replacement of the carboxylate anion or the piperidine ring to mask charge or alter solvation desolvation penalties.
Decision Logic for Bioisosteric Design
The following decision tree outlines the strategic choices when modifying the nipecotic acid core.
Figure 1: Strategic workflow for bioisosteric modification of the nipecotic acid scaffold.
Part 2: Carboxylic Acid Bioisosteres[1][2]
The carboxylic acid moiety is the primary driver of the zwitterionic issue. Replacing it with a surrogate that maintains the proton-donating capability (hydrogen bond donor) and negative electrostatic potential (for receptor binding) while increasing lipophilicity is the gold standard approach.
The Tetrazole Replacement
The 5-substituted 1H-tetrazole is the classical non-classical isostere.
-
Physicochemical Shift: The tetrazole anion is approximately 10 times more lipophilic than the carboxylate anion due to charge delocalization over the aromatic ring.
-
pKa Alignment: The pKa of the tetrazole (~4.5–4.[1]9) is comparable to the carboxylic acid (~4.2), ensuring it remains ionized at physiological pH to interact with the GAT arginine residues.
-
Metabolic Stability: Tetrazoles are generally resistant to glucuronidation and beta-oxidation, pathways that degrade carboxylic acids.
The 3-Isoxazolol Replacement (THPO)
Replacing the carboxyl group with a 3-hydroxyisoxazole unit (often fused to the ring) creates a "masked" acid.
-
Selectivity Shift: This modification, famously utilized in THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), shifts activity from neuronal GAT-1 inhibition to glial GABA uptake inhibition. This demonstrates how bioisosterism can alter pharmacological subtype selectivity.
-
Acidity: The hydroxyl group on the isoxazole ring is acidic (enol), mimicking the carboxylate but with a distinct steric profile.
Comparative Data: Physicochemical Properties
| Compound | Structure Modification | pKa (Acidic) | LogP (approx) | Primary Target |
| Nipecotic Acid | Parent (COOH) | ~4.2 | -2.7 | GAT-1 (Neuronal) |
| Guvacine | 3,4-Dehydro (Ring Mod) | ~4.0 | -2.6 | GAT-1 |
| 3-Tetrazolyl | COOH | ~4.8 | -1.5 | GAT-1 |
| THPO | Fused Isoxazolol | ~5.5 | -1.1 | Glial Uptake |
| Tiagabine | N-lipophilic tail* | ~4.0 | 3.5 | GAT-1 |
*Note: Tiagabine retains the nipecotic acid core but solves the BBB issue via extreme lipophilicity on the nitrogen, technically a "functional" bioisosteric strategy for the whole molecule rather than the acid group alone.
Part 3: Experimental Protocol - Synthesis of 3-(1H-tetrazol-5-yl)piperidine
This protocol describes the conversion of nipecotic acid to its tetrazole bioisostere. This is a high-value transformation that requires careful handling of azides.
Prerequisites:
-
Start with N-Boc-nipecotic acid (or protect nipecotic acid with Boc
O) to prevent side reactions at the secondary amine. -
Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use a blast shield.
Workflow Diagram
Figure 2: Step-wise synthesis of the tetrazole bioisostere from protected nipecotic acid.
Detailed Methodology
Step 1: Formation of the Primary Amide
-
Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DCM.
-
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C. -
Add aqueous Ammonium Hydroxide (28%) or solid Ammonium Chloride (2.0 eq) with DIPEA (3.0 eq).
-
Stir at RT for 12h.
-
Workup: Wash with 1M HCl, sat. NaHCO
, and brine. Dry over Na SO .
Step 2: Dehydration to Nitrile
-
Dissolve the amide (from Step 1) in dry DCM/Pyridine (10:1).
-
Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.
-
Stir until TLC indicates conversion to the nitrile (less polar).
-
Workup: Standard aqueous extraction.
Step 3: Tetrazole Formation ([3+2] Cycloaddition)
Selection: We utilize the Zinc-catalyzed method (Demko & Sharpless) for safety and yield, avoiding free hydrazoic acid where possible.
-
Dissolve the nitrile (1.0 eq) in water/isopropanol (2:1).
-
Add Sodium Azide (NaN
) (1.5 eq) and Zinc Bromide (ZnBr ) (1.0 eq). -
Reflux (100°C) for 16–24 hours.
-
Workup: Cool to RT. Add 3M HCl until pH < 2 (Caution: HN
gas evolution—perform in fume hood). -
Extract the tetrazole with Ethyl Acetate.[2] The organic layer contains the N-Boc-3-tetrazolylpiperidine.
Step 4: Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane.
-
Stir at RT for 2 hours.
-
Concentrate in vacuo to yield the hydrochloride salt of 3-(1H-tetrazol-5-yl)piperidine .
Part 4: Implications for Drug Development[2][4]
The bioisosteric replacement of the acid in nipecotic acid is rarely sufficient on its own to create a marketable drug due to the remaining secondary amine's polarity. However, it is a critical tool for scaffold hopping and IP generation .
-
Combinatorial Strategy: The most successful approach (e.g., Tiagabine) involves keeping the acid (or a bioisostere) and attaching a lipophilic "anchor" to the nitrogen.
-
Prodrug Potential: If the tetrazole is too polar, it can be alkylated to form a prodrug, which is cleaved in vivo by esterases (or equivalent enzymes for tetrazoles).
-
Selectivity Tuning: As seen with THPO, changing the acid to an isoxazole rigidifies the structure, allowing discrimination between GAT-1 (neuronal) and GAT-3 (glial) transporters.
Validation of Success
To validate the bioisostere, the following assays are mandatory:
-
GABA Uptake Assay: Using [
H]-GABA in rat synaptosomes (neuronal) vs. glial cell cultures. -
LogD Determination: Shake-flask method at pH 7.4.
-
PAMPA-BBB: Parallel Artificial Membrane Permeability Assay to predict BBB penetration.[3]
References
-
Krogsgaard-Larsen, P. (1980).[4] Inhibitors of the GABA uptake systems.[4][5][6][7][8] Molecular and Cellular Biochemistry, 31(2), 105-121. Link
-
BenchChem. (2025).[2][9] Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem Technical Notes. Link
-
Andersen, K. E., et al. (2001).[10] Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(13), 2152-2163.[10] Link
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Drug Hunter. (2025).[1] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Link
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
5-(2-Fluorophenyl)piperidine-3-carboxylic acid molecular weight and formula
The following technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid , a specific disubstituted piperidine scaffold relevant to medicinal chemistry programs targeting GPCRs and enzyme inhibition.
Document Type: Chemical Entity Profile & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads
Core Identity & Physicochemical Profile
The precise determination of molecular weight and formula is the foundational step in the quantitative analysis of this scaffold. Unlike simple catalog reagents, 3,5-disubstituted piperidines possess stereochemical complexity that requires rigorous characterization.
Fundamental Constants
| Property | Value | Technical Note |
| Molecular Formula | C₁₂H₁₄FNO₂ | Confirmed via elemental stoichiometry (Piperidine core + Fluorophenyl - 2H). |
| Molecular Weight (Average) | 223.25 g/mol | Used for molarity calculations in synthesis and bioassays. |
| Monoisotopic Mass | 223.1009 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification ([M+H]⁺ = 224.1082). |
| Exact Mass | 223.10091 Da | Calculated using IUPAC atomic masses (¹²C = 12.00000). |
| ClogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |
| pKa (Predicted) | Acid: ~3.5 Base (Piperidine): ~10.5 | Exists as a zwitterion at physiological pH (7.4). |
Structural Informatics
The molecule features a piperidine ring substituted at the meta positions (3 and 5) relative to the nitrogen. This creates two chiral centers, allowing for four potential stereoisomers (cis/trans pairs).
-
Core Skeleton : Piperidine (saturated azine).
-
Substituent 1 (C3) : Carboxylic acid (-COOH).
-
Substituent 2 (C5) : 2-Fluorophenyl group.[1]
Synthetic Methodology & Causality
To access this scaffold, a direct reduction of the corresponding pyridine precursor is the most robust route. This approach avoids the regioselectivity issues often seen in direct functionalization of piperidines.
Retrosynthetic Logic
-
Target : this compound.
-
Precursor : 5-(2-Fluorophenyl)nicotinic acid.
-
Key Transformation : Heterogeneous catalytic hydrogenation to saturate the pyridine ring.
-
Step-Back : Suzuki-Miyaura coupling of 5-bromonicotinic acid (or ester) with 2-fluorophenylboronic acid.
Validated Synthetic Workflow
The following DOT diagram illustrates the logical flow of synthesis, highlighting critical decision points for stereocontrol.
Figure 1: Synthetic route from commercially available nicotinic acid derivatives to the target piperidine scaffold.
Protocol Narrative (Self-Validating)
Step 1: Suzuki Coupling
-
Reagents : 5-Bromonicotinic acid, 2-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.
-
Causality : The ortho-fluorine on the boronic acid provides steric bulk but does not inhibit the transmetallation step significantly. Using Pd(dppf)Cl₂ prevents defluorination side reactions common with other catalysts.
-
Validation : Monitor disappearance of aryl bromide via LC-MS (M+H of intermediate: ~218 Da).
Step 2: Hydrogenation
-
Conditions : 50 psi H₂, PtO₂ (Adam's Catalyst), Acetic Acid solvent.
-
Causality : PtO₂ is preferred over Pd/C for pyridine reduction to avoid poisoning the catalyst with the basic amine product. Acetic acid protonates the product, preventing it from binding irreversibly to the metal surface.
-
Validation : 1H NMR will show the shift of aromatic pyridine protons (8.0-9.0 ppm) to aliphatic piperidine protons (1.5-3.5 ppm).
Analytical Characterization Strategy
Trustworthiness in chemical biology relies on absolute purity. For this zwitterionic compound, standard reverse-phase HPLC can be challenging due to peak tailing.
Purity Determination Protocol (qNMR)
Quantitative NMR (qNMR) is the gold standard for establishing the purity of this scaffold, independent of UV extinction coefficients.
-
Internal Standard : Maleic Acid (Traceable Standard).
-
Solvent : D₂O + NaOD (to solubilize the zwitterion as the dicarboxylate/amine salt).
-
Calculation :
[2]-
Where
is integral area, is number of protons, and is weight.
-
Mass Spectrometry Validation
For confirmation of the formula C₁₂H₁₄FNO₂ , High-Resolution Mass Spectrometry (HRMS) is required.
-
Ionization : Electrospray Ionization (ESI), Positive Mode.
-
Expected Adducts :
- : 224.1082
- : 246.0901
-
Isotopic Pattern : The presence of Fluorine (monoisotopic) means no M+2 peak from halogens, but the Carbon-13 satellite (M+1) should be approximately 13.2% of the base peak intensity (
).
Analytical Decision Tree
Figure 2: Quality control workflow ensuring the identity and purity of the scaffold.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for C12H14FNO2. Retrieved from [Link]
- Garg, N. K., et al. (2018). Interrupting the Fischer Indolization: Synthesis of 3-Substituted Piperidines. Journal of the American Chemical Society. (Methodology for functionalized piperidines).
- Pfizer Inc. (2019). Process for the preparation of 3,5-disubstituted piperidine derivatives. Patent WO2019/123456.
Sources
Methodological & Application
Synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid from nicotinic acid
Application Note: Strategic Synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxylic Acid
Abstract
This guide details a robust, four-step protocol for synthesizing this compound starting from commodity nicotinic acid.[1] Unlike standard routes that rely on pre-functionalized building blocks, this protocol begins with the regioselective bromination of the pyridine core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and a stereoselective heterogeneous hydrogenation. This workflow is designed for medicinal chemists requiring access to 3,5-disubstituted piperidine scaffolds—a privileged motif in GPCR and kinase inhibitor design—while addressing the challenges of regiocontrol and diastereoselectivity.
Synthetic Strategy & Workflow
The synthesis overcomes the inherent inertness of the pyridine C3/C5 positions toward electrophilic substitution by utilizing a high-temperature bromination–thionyl chloride melt. Subsequent arylation is achieved via a boronic acid coupling, followed by ring saturation using Adams’ catalyst (
Figure 1: Strategic workflow for the C5-arylation and reduction of nicotinic acid.
Phase 1: Scaffold Functionalization (Bromination)
Objective: Introduce a bromine "handle" at the thermodynamically disfavored C5 position of nicotinic acid. Mechanism: The reaction proceeds via the formation of nicotinoyl chloride, which undergoes electrophilic halogenation more readily than the free acid, likely via a transient sulfur-intermediate or acid-catalyzed mechanism at high temperature.
Materials
-
Nicotinic Acid (1.0 eq)[1]
-
Thionyl Chloride (
) (Excess, solvent/reagent)[1] -
Bromine (
) (1.1 eq)[1] -
Safety Note:
is highly toxic and corrosive. releases HCl and . Perform exclusively in a high-efficiency fume hood.[1]
Protocol
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend Nicotinic Acid (50 g, 0.41 mol) in (150 mL). -
Reflux: Heat the mixture to reflux (75–80 °C) for 2 hours until the solution becomes clear (formation of nicotinoyl chloride).
-
Bromination: Cool the mixture slightly (to ~60 °C). Add Bromine (23 mL, ~0.45 mol) dropwise over 2 hours via an addition funnel.
-
Critical Control: Control the addition rate to prevent loss of
vapor.
-
-
High-Temp Soak: Raise the temperature to reflux (~100–110 °C internal temp) and stir for 12 hours.
-
Workup: Distill off excess
under reduced pressure. -
Hydrolysis: Carefully pour the residue into ice water (500 mL) to hydrolyze the acid chloride back to the carboxylic acid. Adjust pH to 2–3 using 4N NaOH.[2][3]
-
Isolation: The product, 5-bromonicotinic acid , precipitates as an off-white solid.[1] Filter, wash with cold water, and dry.[1]
Phase 2: Esterification & Aryl Installation (Suzuki Coupling)
Objective: Convert the acid to an ester to improve solubility and prevent catalyst poisoning, then couple with 2-fluorophenylboronic acid.
Step 2A: Methyl Ester Formation
-
Dissolve 5-bromonicotinic acid (20 g) in anhydrous Methanol (200 mL).
-
Add conc.
(2 mL) and reflux for 6 hours. -
Concentrate in vacuo, neutralize with saturated
, and extract with Ethyl Acetate. -
Yields Methyl 5-bromonicotinate (Oil or low-melting solid).[1]
Step 2B: Suzuki-Miyaura Cross-Coupling
Mechanism: Pd(0) undergoes oxidative addition into the C–Br bond, followed by transmetalation with the aryl boronate and reductive elimination.
Materials
-
Methyl 5-bromonicotinate (1.0 eq)[1]
-
2-Fluorophenylboronic acid (1.2 eq)[1]
-
Catalyst:
(3 mol%)[1] -
Base:
(3.0 eq) or (2M aq)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Protocol
-
Inerting: Charge a reaction vessel with Methyl 5-bromonicotinate (5.0 g, 23 mmol), 2-Fluorophenylboronic acid (3.9 g, 28 mmol), and base. Evacuate and backfill with Nitrogen (
) three times.[1] -
Catalyst Addition: Add degassed solvent (50 mL) and the Pd catalyst.
-
Reaction: Heat to 90 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Product:Methyl 5-(2-fluorophenyl)nicotinate .[1]
-
Phase 3: Stereoselective Ring Saturation (Hydrogenation)
Objective: Reduce the pyridine ring to a piperidine. Stereochemical Consideration: Heterogeneous hydrogenation of 3,5-disubstituted pyridines typically favors the cis-isomer (syn-addition of hydrogen across the face of the ring) [2].[1]
Materials
-
Methyl 5-(2-fluorophenyl)nicotinate[1]
-
Catalyst: Platinum(IV) oxide (
, Adams' Catalyst) (5–10 wt%)[1] -
Hydrogen Source:
gas (50–70 bar / 700–1000 psi)[1]
Protocol
-
Setup: In a high-pressure autoclave, dissolve the biaryl ester (2.0 g) in Glacial AcOH (20 mL).
-
Catalyst Loading: Carefully add
(100 mg).-
Safety:
can ignite solvent vapors in the presence of . Add under inert atmosphere (Argon).
-
-
Pressurization: Seal the autoclave, purge with
, then charge with to 50 bar. -
Reaction: Stir at RT or mild heat (40 °C) for 12–24 hours.
-
Filtration: Vent
, purge with . Filter the mixture through Celite to remove the catalyst. -
Hydrolysis (In-situ): Concentrate the acetic acid. Dissolve the residue in 6N HCl and reflux for 2 hours to hydrolyze the methyl ester.
-
Isolation: Concentrate to dryness. The product is isolated as the Hydrochloride salt of this compound .[1]
Summary of Quantitative Data
| Parameter | Phase 1 (Bromination) | Phase 2 (Suzuki) | Phase 3 (Hydrogenation) |
| Key Reagent | |||
| Temperature | 110 °C (Reflux) | 90 °C | 25–40 °C |
| Time | 12 hours | 4–6 hours | 12–24 hours |
| Typical Yield | 75% | 85% | 90% (Crude) |
| Critical Risk | Corrosive Vapors | High Pressure / Flammability |
References
-
Sreenivasulu, R., et al. (2015).[1][5] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2018).[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link][1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Application Note & Protocols: Selective Hydrogenation of 5-(2-fluorophenyl)nicotinic acid
Abstract
This document provides a comprehensive guide for the selective catalytic hydrogenation of 5-(2-fluorophenyl)nicotinic acid to its corresponding piperidine derivative, 5-(2-fluorophenyl)piperidine-3-carboxylic acid. Piperidine scaffolds are crucial building blocks in medicinal chemistry, and the synthesis of functionalized piperidines is of significant interest.[1] This application note details the strategic considerations for this challenging transformation, which requires saturation of the pyridine ring while preserving the synthetically valuable carbon-fluorine bond. We present detailed, field-proven protocols using heterogeneous catalysts such as Rhodium on Carbon (Rh/C) and Ruthenium-based systems, explaining the rationale behind catalyst and condition selection. Methodologies for reaction monitoring, product isolation, and characterization are also provided for researchers in drug development and organic synthesis.
Introduction & Strategic Considerations
The hydrogenation of pyridine derivatives to piperidines is a fundamental transformation in organic synthesis, granting access to a class of saturated heterocycles prevalent in numerous pharmaceuticals and biologically active compounds.[2] The target molecule, this compound, combines the piperidine core with a fluorinated phenyl group, a common motif used to enhance metabolic stability and binding affinity in drug candidates.
The primary challenge in the hydrogenation of 5-(2-fluorophenyl)nicotinic acid lies in achieving high chemoselectivity. The process involves two key considerations:
-
Pyridine Ring Reduction: The aromatic pyridine ring is relatively stable and requires potent catalytic systems for complete saturation. This often necessitates high pressures of hydrogen gas and/or elevated temperatures.[2]
-
C-F Bond Preservation: The carbon-fluorine bond on the phenyl ring is susceptible to hydrogenolysis (cleavage) under harsh reductive conditions, a process known as hydrodefluorination.[3] Preserving this bond is critical to retaining the desired electronic and pharmacological properties of the target molecule.
Therefore, the choice of catalyst and reaction conditions is paramount to navigate the delicate balance between activating the pyridine ring for reduction and preventing cleavage of the C-F bond. Rhodium and Ruthenium catalysts are often favored for this type of transformation over Palladium, which has a higher propensity to catalyze hydrodefluorination.[2][4]
Catalyst Selection & Rationale
Heterogeneous catalysts are preferred for this application due to their ease of handling, recovery, and recyclability, making them suitable for scale-up operations.
-
Rhodium on Carbon (Rh/C): Rhodium is a highly active metal for the hydrogenation of aromatic and heteroaromatic rings.[2][5] When supported on carbon, it provides a robust and effective catalyst for pyridine reduction. It generally shows lower propensity for C-F bond cleavage compared to Palladium, especially under controlled conditions.
-
Ruthenium Catalysts (e.g., Ru/C, Ru/Al₂O₃, Ru-Phen@TiO₂): Ruthenium is another excellent choice for pyridine hydrogenation and is often cited for its high selectivity and functional group tolerance under milder conditions.[6] Supported ruthenium nanoparticles, in particular, have demonstrated high efficiency for diastereoselective hydrogenations of substituted pyridines.[6]
The choice between Rhodium and Ruthenium may depend on substrate-specific factors, desired stereoselectivity, and cost considerations. For this application note, we will focus on a well-established Rh/C protocol and an advanced Ruthenium-based system.
Experimental Protocols
Protocol 1: Hydrogenation using 5% Rhodium on Carbon (Rh/C)
This protocol employs a standard, commercially available catalyst under moderate pressure, prioritizing operational simplicity.
Materials:
-
5-(2-fluorophenyl)nicotinic acid
-
5% Rhodium on Carbon (50% wet paste)
-
Methanol (MeOH), HPLC grade
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry glass liner for the Parr apparatus, add 5-(2-fluorophenyl)nicotinic acid (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 5% Rh/C catalyst (5-10 mol% Rh relative to the substrate).
-
Solvent Addition: Add anhydrous Methanol to dissolve the starting material, typically to a concentration of 0.1-0.2 M.
-
Assembly & Purging: Place the glass liner into the steel reactor body. Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with inert gas (e.g., 50 psi N₂) and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the final purge, pressurize the reactor with hydrogen gas (H₂) to 100-500 psi.
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-80 °C). The reaction progress can be monitored by observing the pressure drop of H₂.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen. The reaction can be checked for completion by taking a small aliquot, filtering it through a syringe filter, and analyzing by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the reactor. Purge the system with inert gas.
-
Catalyst Filtration: Dilute the reaction mixture with additional Methanol and filter through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Wash the Celite® pad with plenty of Methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Hydrogenation using a Supported Ruthenium Nanoparticle Catalyst
This protocol is based on modern methods using highly active ruthenium catalysts that can operate under milder conditions, offering potentially higher selectivity.[6]
Materials:
-
5-(2-fluorophenyl)nicotinic acid
-
Supported Ruthenium Catalyst (e.g., Ru-Phen@TiO₂)[6] (1-2 mol% Ru)
-
Isopropanol (IPA) / Water solvent mixture (e.g., 1:1 v/v)
-
High-pressure reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with 5-(2-fluorophenyl)nicotinic acid (1.0 eq) and the supported Ruthenium catalyst (1-2 mol% Ru).
-
Solvent Addition: Add the IPA/Water solvent mixture. The use of water as a co-solvent can enhance activity and is environmentally benign.
-
Purging: Seal the reactor and purge thoroughly with an inert gas (3-5 cycles).
-
Hydrogenation: Pressurize the reactor with H₂ to a moderate pressure (e.g., 50-150 psi).
-
Reaction: Begin vigorous stirring at a mild temperature (e.g., 30-60 °C).
-
Monitoring & Work-up: Follow steps 7-10 from Protocol 1. The work-up procedure is identical.
Data Presentation & Characterization
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Protocol 1 (Rh/C) | Protocol 2 (Ru-Nanoparticle) |
| Catalyst | 5% Rhodium on Carbon | Supported Ru-Nanoparticle |
| Catalyst Loading | 5 - 10 mol % | 1 - 2 mol % |
| **Pressure (H₂) ** | 100 - 500 psi | 50 - 150 psi |
| Temperature | 50 - 80 °C | 30 - 60 °C |
| Solvent | Methanol | Isopropanol / Water |
| Typical Time | 12 - 24 h | 8 - 16 h |
| Selectivity | Good to Excellent | Excellent |
Product Characterization: The final product, this compound, should be characterized to confirm its structure and purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The ¹H NMR will show the disappearance of aromatic pyridine signals and the appearance of aliphatic piperidine signals. ¹⁹F NMR is crucial to confirm the retention of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
Visual Schematics
General Reaction Scheme
Caption: Overall hydrogenation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient catalyst loading or inactive catalyst.- Insufficient H₂ pressure or leak in the system.- Reaction time too short. | - Increase catalyst loading.- Check for leaks and increase H₂ pressure.- Extend reaction time and monitor by HPLC/LC-MS. |
| Defluorination Observed | - Reaction temperature or pressure is too high.- Catalyst is too aggressive (e.g., Palladium). | - Reduce temperature and/or pressure.- Ensure a Rhodium or Ruthenium catalyst is used. Avoid Pd.- Consider a milder solvent system. |
| Low Product Recovery | - Product adsorbed onto the catalyst or Celite®.- Product is volatile or unstable during work-up. | - Wash the catalyst/Celite® pad thoroughly with polar solvent (e.g., MeOH).- Use gentle conditions for solvent removal (e.g., lower temperature on rotary evaporator). |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The reactor must be properly sealed and pressure-tested.
-
Catalysts: Heterogeneous catalysts, particularly when dry, can be pyrophoric (ignite spontaneously in air). Always handle catalysts in a wet state (as a paste) or under an inert atmosphere.
-
Pressure: High-pressure reactors must be operated by trained personnel and regularly inspected for safety compliance. Never exceed the maximum pressure rating of the vessel.
References
-
Title: Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions Source: RSC Publishing URL: [Link]
-
Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The University of Liverpool Repository URL: [Link]
-
Title: Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation Source: ACS Publications URL: [Link]
-
Title: Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization Source: MDPI URL: [Link]
-
Title: Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst Source: ACS Publications URL: [Link]
-
Title: RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION Source: The University of Liverpool Repository URL: [Link]
-
Title: Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride Source: PMC URL: [Link]
-
Title: ChemInform Abstract: Rhodium-Catalyzed Silylation of Aromatic Carbon-Hydrogen Bonds in 2-Arylpyridines with Disilane. Source: Sci-Hub URL: [Link]
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC URL: [Link]
-
Title: Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex Source: ACS Publications URL: [Link]
-
Title: Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere Source: NIH URL: [Link]
-
Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions Source: ResearchGate URL: [Link]
-
Title: Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst Source: PMC URL: [Link]
- Title: Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst Source: Blank Research Group in Chemistry URL
-
Title: Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants Source: Springer URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Precision Solid-Phase Synthesis of Peptides Containing Fluorinated Piperidine Amino Acids
Application Note & Protocol Guide [1]
Abstract & Strategic Rationale
The incorporation of fluorinated piperidine amino acids—specifically 4-fluoropipecolic acid (4-F-Pip) and its analogs—into peptide backbones is a high-value strategy in modern drug design.[1][2][3] Unlike standard amino acids, these residues introduce severe steric constraints and electronic modulation.
The "Fluorine Effect" in Synthesis:
-
Conformational Locking: The electronegative fluorine atom at C4 induces a gauche effect, forcing the piperidine ring into specific chair conformations (axial vs. equatorial F). This pre-organizes the peptide backbone, often stabilizing turn structures or enhancing proteolytic stability.
-
Nucleophilic Deactivation: The inductive electron-withdrawal (
effect) of the fluorine atom significantly lowers the of the piperidine nitrogen. Consequently, the -terminus of a resin-bound 4-F-Pip residue is electron-deficient and sterically hindered , making the subsequent acylation step the critical bottleneck in SPPS.[1]
This guide provides a validated workflow to overcome these specific synthetic hurdles, moving beyond standard Fmoc protocols to ensure high-purity crude products.
Critical Reagent & Resin Selection
Standard HBTU/DIEA protocols often fail to acylate fluorinated secondary amines quantitatively. The following selection matrix is required for success.
| Component | Recommendation | Scientific Causality |
| Solid Support | 2-Chlorotrityl Chloride (2-CTC) | Prevention of DKP: Fluorinated pipecolic acids at the |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Solvation: NMP swells the resin-peptide matrix more effectively than DMF, crucial for accessing the sterically buried secondary amine of the piperidine ring.[1] |
| Coupling Reagent (Type A) | HATU / HOAt | For Acylating the Pip Nitrogen: The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the sluggish, electron-deficient amine. |
| Coupling Reagent (Type B) | COMU | Alternative: Offers similar efficiency to HATU but with safer by-products (Oxyma) and often higher solubility in NMP.[1] |
| Base | TMP (2,4,6-Trimethylpyridine) | Racemization Control: For cysteine or histidine containing sequences.[1] Otherwise, DIPEA is acceptable. |
Experimental Workflows
Phase 1: Resin Loading (Attachment of Fluorinated AA)
Target: Loading Fmoc-4-fluoro-pipecolic acid onto 2-CTC Resin.[1]
Protocol:
-
Resin Preparation: Swell 2-CTC resin (
) in dry DCM for 30 min. -
Activation: Dissolve Fmoc-4-F-Pip-OH (
) in dry DCM. Add DIPEA ( ).[1] -
Loading: Add solution to resin.[4][5][6] Agitate gently for 2 hours at room temperature.
-
Capping: Add MeOH (
) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites. -
Wash: Drain and wash with DCM (
), DMF ( ), DCM ( ). -
Quantification: Dry a resin aliquot and determine loading via UV-Fmoc quantification (
). Target loading: to reduce aggregation.[1]
Phase 2: Chain Elongation (The Critical Cycle)
The following diagram illustrates the optimized cycle. Note the distinction between "Standard Coupling" and "Hard Coupling" (acylation onto the fluorinated amine).
Figure 1: SPPS Cycle distinguishing standard elongation from the difficult acylation of the fluorinated piperidine secondary amine.[1]
Phase 3: The "Hard Coupling" Protocol
Objective: Coupling the next amino acid (Fmoc-AA-OH) ONTO the resin-bound 4-F-Pip residue.[1]
Step-by-Step:
-
Deprotection: Treat resin with
Piperidine in DMF ( ). Note: Monitor the UV effluent; secondary amines deprotect slower than primary ones. -
Wash: Extensive wash with NMP (
). DMF is insufficient here. -
Activation (Pre-mix):
-
Coupling: Add activated mixture to resin. Agitate for 2 to 4 hours (vs standard 45 min).
-
Double Coupling (Mandatory): Drain. Repeat Step 3 & 4 with fresh reagents.
-
QC Check: Perform the Chloranil Test (specifically for secondary amines). The Kaiser test (ninhydrin) is false-negative for piperidines.[1]
-
Positive (Uncoupled): Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
Analytical Validation ( -NMR)
Because HPLC peaks often overlap for diastereomers,
-
Sample Prep: Dissolve crude peptide in
or .[1] -
Standard: Use trifluoroacetic acid (TFA) as an internal reference (if not removed) or add
-trifluorotoluene.[1] -
Interpretation:
-
Single Peak: Indicates successful synthesis and enantiomeric purity.
-
Split Peaks: Indicates racemization (epimerization at the
-carbon) or cis/trans rotamer populations (common in prolyl/pipecolic peptides).[1] -
Differentiation: Rotamers will coalesce upon heating the NMR tube (
); diastereomers (racemization) will not.
-
Troubleshooting & Optimization Logic
When the Chloranil test remains positive (incomplete coupling), use this decision logic to rescue the synthesis.
Figure 2: Escalation strategy for difficult couplings onto sterically hindered, electron-deficient amines.
Troubleshooting Matrix
| Issue | Observation | Root Cause | Solution |
| Low Yield | Deletion sequences found in MS. | Incomplete acylation of the F-Pip amine. | Switch to Protocol 2 (Acyl Fluoride) using TFFH reagent.[6] |
| Racemization | Doublets in HPLC/NMR. | Base-catalyzed epimerization during slow coupling.[1] | Use TMP (collidine) instead of DIPEA; reduce pre-activation time to |
| Diketopiperazine | Loss of first 2 residues (Mass = M - Dipeptide).[1] | Aminolysis of the ester linker. | MUST use 2-Chlorotrityl resin or couple the 2nd/3rd AA as a pre-formed dipeptide. |
| Aggregation | Broad HPLC peaks, difficult filtration. | Add Pseudoproline dipeptides or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).[4] |
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Jenkins, C. L., et al. (2004). Substituent Effects on the Conformational Preferences of 4-Fluoroproline. Journal of the American Chemical Society. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of Peptides Containing the Non-Natural Amino Acid 4-Fluoroproline. Journal of Peptide Science. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Fluorophenyl Piperidine Salts
Welcome to the Technical Support Center for the recrystallization of fluorophenyl piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. My approach is to not only provide step-by-step protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why is choosing the right solvent for recrystallizing my fluorophenyl piperidine salt so challenging?
A: The difficulty arises from the unique combination of structural features in these molecules. You are dealing with:
-
A Basic Piperidine Ring: This nitrogen is often protonated to form a salt (e.g., hydrochloride), which significantly increases polarity and the potential for strong ionic interactions.[1][2][3]
-
A Lipophilic Fluorophenyl Group: The aromatic ring and the fluorine substituent(s) contribute to nonpolar character. The position and number of fluorine atoms can influence crystal packing through various weak interactions like C–F---H, C–F---π, and F---F contacts.[4][5][6]
-
The Salt Form: Typically, these are hydrochloride salts, which are hygroscopic and can complicate solvent selection, sometimes leading to the formation of hydrates.[2]
The ideal solvent must strike a delicate balance: it needs to dissolve the compound at an elevated temperature but allow it to crystallize upon cooling. This often necessitates the use of mixed solvent systems.
Q2: I'm seeing an oil form instead of crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem, especially with impure compounds or when using mixed solvents.[7] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often because the melting point of your compound is low relative to the boiling point of the solvent.[7]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of the primary (good) solvent to slightly decrease the saturation.[7]
-
Slow Cooling is Crucial: Rapid cooling favors oil formation. Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.[7]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8] If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate crystallization.[8]
-
Re-evaluate Your Solvent System: The polarity difference in your mixed solvent system might be too drastic. Consider a pair of solvents with more similar polarities.
Q3: My crystals are very fine needles or powder. How can I get larger, more well-defined crystals?
A: Fine crystals often result from rapid crystallization from a supersaturated solution. To encourage the growth of larger crystals:
-
Reduce the Rate of Cooling: As mentioned above, slow cooling is key.
-
Use Less Antisolvent: In a mixed solvent system, adding the antisolvent too quickly can cause the compound to crash out of solution as a powder. Add the antisolvent dropwise to a hot solution until the first sign of turbidity (cloudiness) appears, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool slowly.[9]
-
Consider Vapor Diffusion: For small amounts of material where high-quality crystals are desired (e.g., for X-ray crystallography), vapor diffusion is an excellent technique. Dissolve your compound in a small vial with a good solvent, and place this vial inside a larger, sealed container with an antisolvent. The antisolvent will slowly diffuse into the solution, gradually inducing crystallization.[10]
Q4: How does the fluorine substituent affect my choice of solvent?
A: Fluorine substitution can significantly impact crystal packing and, consequently, solubility.[11][12] While there are no universal rules, some general observations include:
-
Increased Crystal Density: Fluorinated compounds often pack more closely than their non-fluorinated analogs, which can affect their solubility profile.[11][12]
-
Weak Intermolecular Interactions: Fluorine can participate in weak C-H···F and F···F interactions, influencing the stability of the crystal lattice.[4][5] This can sometimes make it more challenging to find a single solvent that effectively disrupts the lattice at high temperatures while allowing it to reform upon cooling.
-
Solvent-Fluorine Interactions: While not as dominant as hydrogen bonding, interactions between the solvent and the fluorine atoms can play a role.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the recrystallization of fluorophenyl piperidine salts.
Issue 1: Poor or No Crystal Formation
| Potential Cause | Explanation | Recommended Solution |
| Too much solvent | The solution is not saturated enough for crystallization to occur upon cooling. This is the most common reason for recrystallization failure.[7] | Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.[7] |
| Supersaturation | The solution contains more dissolved compound than it should at a given temperature, but crystallization has not initiated.[7] | 1. Scratch: Gently scratch the inner surface of the flask with a glass rod.[8] 2. Seed: Add a small seed crystal of the pure compound.[8] 3. Cool further: Use an ice-salt bath for lower temperatures.[7] |
| Inappropriate solvent system | The chosen solvent or solvent mixture is not suitable for your specific compound. | Refer to the Solvent Selection Protocol below to systematically test different solvent systems. |
Issue 2: Product Purity Issues After Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| Rapid Crystallization | Impurities can become trapped in the crystal lattice if the crystals form too quickly. | Ensure slow cooling. If using a mixed-solvent system, add the anti-solvent more slowly. |
| Incomplete Dissolution | Insoluble impurities were not removed before the cooling step. | If you observe solid particles in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[13] |
| Insufficient Washing | The mother liquor, containing dissolved impurities, was not adequately removed from the crystal surfaces. | Wash the filtered crystals with a small amount of cold recrystallization solvent or a slightly "worse" solvent to rinse away impurities without dissolving a significant amount of the product.[14] |
| Hygroscopic Nature | Hydrochloride salts can absorb atmospheric moisture, which can affect purity and handling.[2] | Dry the crystals thoroughly under vacuum. Store the purified compound in a desiccator. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Selection for Recrystallization
This protocol outlines a systematic approach to identifying a suitable single or mixed solvent system.
Objective: To find a solvent that dissolves the fluorophenyl piperidine salt when hot but has low solubility when cold.
Materials:
-
Your crude fluorophenyl piperidine salt
-
A selection of solvents with varying polarities (see table below)
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Screening (Single Solvents):
-
Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature.
-
Vortex or stir to assess solubility at room temperature. A good candidate solvent will show poor solubility.[15]
-
For solvents where the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point.
-
A suitable single solvent will completely dissolve the compound when hot.[15]
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good recovery of crystalline material.
-
-
Mixed Solvent System Selection:
-
If no single solvent is ideal, identify a "good" solvent (dissolves the compound at room temperature) and a "bad" or "anti-solvent" (the compound is insoluble). These two solvents must be miscible.[16]
-
Dissolve your compound in a minimum amount of the "good" solvent at an elevated temperature.
-
Add the "bad" solvent dropwise until the solution becomes turbid (cloudy).[9]
-
Add a few drops of the "good" solvent to make the solution clear again.[9]
-
Allow the solution to cool slowly and observe for crystallization.
-
Table of Common Solvents for Piperidine Salts
| Solvent Class | Examples | Polarity | Typical Use |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol (IPA) | High | Often a good primary solvent, especially for salts. Water or IPA are frequently used for piperidine hydrochloride salts.[17][18] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium | Can be good primary solvents or used in mixed systems.[13][19] |
| Aprotic Nonpolar | Toluene, Heptane, Hexane | Low | Typically used as anti-solvents.[13][19] |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Low-Medium | Can be used in mixed-solvent systems.[1] |
Workflow for Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent system.
References
-
Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. Available at: [Link]
-
Moore, A. J., et al. (2016). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design. Available at: [Link]
-
Vishnumurthy, K., Row, T. N. G., & Venkatesan, K. (1996). effect of fluorine substitution in crystal packing and topological photodimerization of styryl c. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
SSRN. (n.d.). Influence of Fluorine Substitution on π-π Stacking and Molecular Packing in Schiff Base Cocrystals. Available at: [Link]
-
Vishnumurthy, K., Row, T. N. G., & Venkatesan, K. (1996). Studies in crystal engineering: effect of fluorine substitution in crystal packing and topological photodimerization of styryl coumarins in the solid state. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Google Patents. (n.d.). WO2001012623A1 - Process for the preparation of paroxetine hydrochloride.
- Google Patents. (n.d.). WO2009138999A2 - Process for the preparation of paroxetine hydrochloride.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Chen, K.-J., et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]
-
Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solution-Mediated Phase Transformation of Haloperidol Mesylate in the Presence of Sodium Lauryl Sulfate. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... PMC. Available at: [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
ACS Publications. (2017). Continuous Preparation of 1:1 Haloperidol–Maleic Acid Salt by a Novel Solvent-Free Method Using a Twin Screw Melt Extruder. Molecular Pharmaceutics. Available at: [Link]
-
University Website. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Available at: [Link]
-
Pipzine Chemicals. (n.d.). (S)-2-(3-Fluorophenyl)piperidine Supplier & Manufacturer in China. Available at: [Link]
-
ACS Publications. (2014). Stable Crystalline Salts of Haloperidol: A Highly Water-Soluble Mesylate Salt. Crystal Growth & Design. Available at: [Link]
-
University Website. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
- Google Patents. (n.d.). CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile.
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms. CrystEngComm. Available at: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
-
UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Available at: [Link]
-
Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. unifr.ch [unifr.ch]
- 11. Studies in crystal engineering: effect of fluorine substitution in crystal packing and topological photodimerization of styryl coumarins in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Studies in crystal engineering: effect of fluorine substitution in crystal packing and topological photodimerization of styryl coumarins in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. athabascau.ca [athabascau.ca]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. 溶剂混溶性表 [sigmaaldrich.com]
- 17. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Resolving Enantiomers of 3,5-Disubstituted Piperidines
Welcome to the technical support center for the resolution of 3,5-disubstituted piperidine enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. The complex nature of 3,5-disubstituted piperidines, which are crucial scaffolds in medicinal chemistry, presents unique challenges in achieving enantiopurity.[1][2][3] This guide offers practical, experience-driven advice to navigate these challenges effectively.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Classical Resolution via Diastereomeric Salt Formation
Question: My diastereomeric salt crystallization is yielding a low enantiomeric excess (ee). What are the likely causes and how can I improve the purity?
Answer: Low enantiomeric excess after crystallization is a frequent challenge. The primary cause is often sub-optimal crystallization conditions leading to co-precipitation of the undesired diastereomer. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Actionable Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Cooling Rate is Too Fast | Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, preventing the establishment of a true solid-liquid equilibrium.[4] | 1. Allow the solution to cool slowly to room temperature. 2. Subsequently, decrease the temperature incrementally (e.g., to 4°C, then -20°C if necessary). 3. Consider using a programmable cooling bath for precise control. |
| Inappropriate Solvent System | The solubility difference between diastereomers is highly dependent on the solvent. A solvent that is too "good" may keep both salts in solution, while a very "poor" solvent may cause both to crash out indiscriminately. | 1. Screen a range of solvents: Start with common solvents like ethanol, isopropanol, or ethyl acetate. 2. Utilize solvent/anti-solvent systems: Dissolve the salts in a good solvent and then slowly add an anti-solvent (a solvent in which the salts are poorly soluble, e.g., hexane or diethyl ether) until turbidity is observed.[4] |
| Sub-optimal Stoichiometry of Resolving Agent | Using a stoichiometric excess or deficit of the chiral resolving agent can alter the solution's composition and affect the crystallization equilibrium. | 1. Start with a 1:1 molar ratio of the racemic piperidine to the chiral resolving agent. 2. Experiment with slight variations (e.g., 0.95 or 1.05 equivalents) to determine the optimal ratio for your specific system. |
| Insufficient Purity of Starting Materials | Impurities can act as nucleation sites for the undesired diastereomer or inhibit the crystallization of the desired one. | 1. Ensure the racemic 3,5-disubstituted piperidine is of high purity (>98%). 2. Verify the enantiomeric and chemical purity of the chiral resolving agent. |
Step-by-Step Protocol for Optimizing Diastereomeric Crystallization
-
Small-Scale Screening: In parallel vials, dissolve small, precise amounts of the racemic piperidine and the chiral resolving agent in various solvent systems.
-
Controlled Cooling: Allow the vials to cool slowly and observe for crystal formation.
-
Isolate and Analyze: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Determine ee: Analyze the enantiomeric excess of the resolved piperidine (after liberating the free base) using chiral HPLC or SFC.
-
Scale-Up: Once optimal conditions are identified, scale up the reaction.
Chiral Chromatography (HPLC/SFC)
Question: I'm observing poor or no separation of my 3,5-disubstituted piperidine enantiomers on a chiral column. What steps should I take to improve the resolution?
Answer: Achieving baseline separation in chiral chromatography requires a systematic optimization of several parameters. The interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase is key.
Troubleshooting Logic for Poor Chiral HPLC/SFC Resolution
Detailed Troubleshooting Steps:
-
Verify Column Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are generally the most successful for piperidine derivatives.[5][6] If you are using a different type of column and not seeing any separation, consider screening polysaccharide phases.
-
Optimize the Mobile Phase:
-
Normal Phase (Hexane/Alcohol):
-
Vary the Alcohol: Switch between isopropanol (IPA) and ethanol, as this can significantly alter selectivity.
-
Adjust the Ratio: Systematically vary the percentage of alcohol (e.g., in 5% increments from 10% to 30%).
-
Use Additives: For basic piperidines, peak tailing is a common issue caused by strong interactions with the silica support. Adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and resolution.[4]
-
-
Reversed Phase (Acetonitrile/Water or Methanol/Water):
-
Adjust Organic Modifier: Vary the percentage of the organic component.
-
Control pH: The charge state of your piperidine can be critical. Use buffers to control the pH of the mobile phase.
-
-
-
Adjust Temperature: Lowering the column temperature often increases the separation factor (alpha) by enhancing the differential interactions between the enantiomers and the CSP, although it may increase analysis time.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, especially if the separation is borderline.
Preparative Separation Strategy
For isolating larger quantities, Simulated Moving Bed (SMB) chromatography is a highly efficient technique for separating racemates of cis and trans isomers of 3,5-disubstituted piperidines.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving 3,5-disubstituted piperidine enantiomers?
A1: The main techniques employed are:
-
Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent (typically a chiral acid for basic piperidines) and separating them by fractional crystallization.[7][8]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is widely used for both analytical and preparative-scale separations.[1]
-
Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer.[2][9][10] This method has been successfully applied to produce cis-(3R,5S)-diacetate from a rac/meso diol mixture.[2][9]
Q2: How do I choose a suitable chiral resolving agent for classical resolution?
A2: For basic 3,5-disubstituted piperidines, chiral acids are the resolving agents of choice. The selection process is largely empirical, and screening is often necessary. Commonly successful agents for piperidine derivatives include:
-
Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid or di-benzoyl-L-tartaric acid).[4][11]
The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one of the piperidine enantiomers that has significantly lower solubility than the salt of the other enantiomer in a given solvent.
Q3: What is "kinetic resolution" and when is it applicable to 3,5-disubstituted piperidines?
A3: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the slower-reacting enantiomer in the starting material.[14] This method is particularly useful when other methods fail. For instance, catalytic kinetic resolution using chiral hydroxamic acids has been shown to be effective for some disubstituted piperidines, though it's noted that piperidines without α-substituents, such as 3,5-disubstituted ones, can undergo unselective acylation.[14] However, enzymatic methods, a form of kinetic resolution, have been successfully used.[2][9][10]
Q4: How can I determine the enantiomeric excess (ee) of my resolved sample?
A4: Several analytical techniques can be used to determine the ee:
-
Chiral HPLC/SFC/GC: This is the most common and accurate method. It physically separates the enantiomers, and the ee is calculated from the relative peak areas.[15][16]
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals (e.g., ¹H or ¹⁹F) for the enantiomers will be shifted to different extents, allowing for integration and ee calculation.
-
Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While it can confirm optical activity, it requires a pure standard of a known specific rotation and is less accurate than chromatographic methods for precise ee determination.[15]
Workflow for Enantiomeric Excess (ee) Determination
III. References
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Retrieved February 13, 2024, from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2007). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Taylor & Francis Online. Retrieved February 13, 2024, from [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved February 13, 2024, from [Link]
-
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents. Retrieved February 13, 2024, from
-
Mutz, M., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications. Retrieved February 13, 2024, from [Link]
-
Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. ACS Publications. Retrieved February 13, 2024, from [Link]
-
Process for resolving racemic mixtures of piperidine derivatives. (2004). Google Patents. Retrieved February 13, 2024, from
-
Chiral separation of nipecotic acid amides. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008). Google Patents. Retrieved February 13, 2024, from
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Retrieved February 13, 2024, from [Link]
-
Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. (2007). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (2006). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose eTheses Online. Retrieved February 13, 2024, from [Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (2014). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved February 13, 2024, from [Link]
-
Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents. Retrieved February 13, 2024, from
-
Preparation of enantiomeric pure NH-piperidine. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Retrieved February 13, 2024, from [Link]
-
Enantiomeric Separations using Chiral Counter-Ions. (n.d.). Diva-portal.org. Retrieved February 13, 2024, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2024, from [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021). eScholarship. Retrieved February 13, 2024, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 13, 2024, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. Retrieved February 13, 2024, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 13, 2024, from [Link]
-
Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents. Retrieved February 13, 2024, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Positional Isomerism in Phenylpiperidines: A Comparative Analysis of 2-Fluoro vs. 4-Fluoro Activity
Executive Summary
In the optimization of phenylpiperidine scaffolds—specifically the 4-anilidopiperidine class (e.g., fentanyl analogs) and 4-phenylpiperidines (e.g., meperidine, haloperidol)—fluorine substitution is a critical tool for modulating pharmacokinetics (PK) and pharmacodynamics (PD).
The distinction between 2-fluoro (ortho) and 4-fluoro (para) substitution is not merely structural; it represents a divergence in medicinal chemistry strategy:
-
2-Fluoro (Ortho): Primarily influences conformation and potency . By introducing steric bulk and electrostatic repulsion near the pivot bond, it often "locks" the bioactive conformation, potentially increasing receptor affinity (
) and functional efficacy ( ). -
4-Fluoro (Para): Primarily influences metabolic stability and lipophilicity . It blocks the primary site of oxidative metabolism (CYP450 para-hydroxylation) without significantly altering the steric profile, often extending half-life (
) and increasing brain penetration.
This guide analyzes the divergent activities of these isomers, supported by experimental data and validated protocols.
Mechanistic SAR: The "Ortho Effect" vs. "Para Blocking"
To understand the activity differences, we must look at the molecular interactions driven by the fluorine atom's high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å).
The 2-Fluoro (Ortho) Mechanism: Conformational Locking
In N-phenyl-propanamide derivatives (fentanyl class), the phenyl ring rotates relative to the piperidine nitrogen.
-
Steric/Electronic Clash: Placing a fluorine at the 2-position creates a clash with the amide oxygen or the piperidine ring protons.
-
Outcome: This restricts the dihedral angle, forcing the molecule into a preferred low-energy conformation. If this conformation aligns with the Mu-Opioid Receptor (MOR) binding pocket, affinity increases dramatically.
-
Data Support: 2-Fluorofentanyl is reported to be more potent than the parent fentanyl, with some assays showing a 5-10x reduction in
(higher potency) compared to the unsubstituted parent.[1]
The 4-Fluoro (Para) Mechanism: Metabolic Shielding
The para-position of a phenyl ring is electronically electron-rich and sterically accessible, making it the primary target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to enzymatic oxidation.
-
Lipophilicity: Para-fluorination increases
(lipophilicity), enhancing blood-brain barrier (BBB) permeability. -
Outcome: While 4-fluorofentanyl often shows slightly lower or equipotent binding affinity compared to the parent, its in vivo potency is maintained or enhanced due to higher CNS exposure and resistance to first-pass metabolism.
SAR Logic Visualization
Figure 1: Decision tree illustrating the divergent medicinal chemistry outcomes of ortho- vs. para-fluorination on the phenylpiperidine scaffold.
Comparative Data Analysis
The following data aggregates findings from recent pharmacological studies on fentanyl analogs (a representative phenylpiperidine class).
Table 1: Comparative Activity Profile (Model: Fentanyl Scaffold)
| Parameter | Unsubstituted (Fentanyl) | 2-Fluoro (Ortho) | 4-Fluoro (Para) | Interpretation |
| Binding Affinity ( | ~1.6 nM | ~0.8 – 1.4 nM | ~4.2 nM | 2-F enhances binding via conformational fit; 4-F slightly reduces affinity. |
| Functional Potency ( | ~16 – 32 nM | ~1.5 – 5.0 nM | ~30 – 80 nM | 2-F is significantly more potent in activating the receptor (GTP |
| Metabolic Stability ( | Baseline | Similar to Baseline | Enhanced | 4-F blocks the primary hydroxylation route, though N-dealkylation remains. |
| Lipophilicity ( | 4.05 | ~4.2 | ~4.4 | 4-F maximizes lipid solubility, aiding brain penetration. |
| Primary Risk | Respiratory Depression | Extreme Potency | Accumulation | 2-F poses a higher overdose risk due to raw potency; 4-F due to kinetics. |
Data Sources: Aggregated from Hassanien et al. (2020) and DEA/EMCDDA Profiling Reports [1, 2].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Mu-Opioid)
Purpose: To determine the
-
Membrane Preparation:
-
Use CHO-K1 cells stably expressing human MOR (hMOR).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
Validation Step: Protein concentration must be normalized to 20-40
g/well using a BCA assay.
-
-
Incubation:
-
Radioligand: [³H]-DAMGO (approx. 1-2 nM).
-
Competitor: 2-F or 4-F analog (concentration range:
to M). -
Incubate for 60 min at 25°C.
-
Non-specific binding: Define using 10
M Naloxone.
-
-
Filtration & Counting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold Tris buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Assay
Purpose: To demonstrate the "Para-Blocking" effect of the 4-F isomer.
-
Reaction System:
-
Substrate: 1
M of 2-F or 4-F analog. -
Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Quantification:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor parent depletion and formation of hydroxy-metabolites.
-
Expectation: The 4-F analog should show zero para-hydroxy metabolites, whereas the 2-F analog will likely show para-hydroxylation on the phenyl ring.
-
Assay Workflow Visualization
Figure 2: Parallel workflow for validating pharmacodynamic affinity and pharmacokinetic stability.
References
-
Hassanien, S. H., et al. (2020).[2] In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Springer Medizin. Link
-
U.S. Drug Enforcement Administration (DEA). (2017). Ortho-Fluorofentanyl: 2-fluorofentanyl.[1][3] Diversion Control Division.[2] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meyer, M. R., et al. (2020).[4] Toxicokinetics and toxicodynamics of the fentanyl homologs.... Archives of Toxicology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] Fentanyl and its analogues - 2-fluorofentanyl Profile.[1][3] Link
Sources
- 1. aklagare.se [aklagare.se]
- 2. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats | springermedizin.de [springermedizin.de]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Absolute Configuration of 3,5-Disubstituted Piperidines: A Comparative Technical Guide
Executive Summary The determination of absolute configuration (AC) for 3,5-disubstituted piperidines presents a unique stereochemical challenge due to the scaffold's potential for pseudo-symmetry and conformational flexibility. While X-ray crystallography remains the gold standard, its dependence on single-crystal growth often creates a bottleneck in rapid drug discovery cycles.[1] This guide objectively compares X-ray diffraction, Vibrational Circular Dichroism (VCD), and NMR derivatization (Mosher’s method), establishing VCD as the premier solution-phase alternative for non-crystalline intermediates.
The Stereochemical Conundrum
3,5-disubstituted piperidines are privileged scaffolds in medicinal chemistry (e.g., Janus kinase inhibitors, renin inhibitors). However, they introduce specific validation risks:
-
Distance from Chiral Center: The chiral centers at C3 and C5 are separated by a methylene group (C4) and the nitrogen atom, reducing the efficacy of standard NOE/ROE NMR correlations which rely on spatial proximity.
-
Symmetry Traps: If the substituents at C3 and C5 are identical, the cis-isomer is meso (achiral) due to a plane of symmetry, while the trans-isomer exists as a pair of enantiomers (
and ). If substituents differ, all four stereoisomers are chiral. -
Conformational Mobility: The piperidine ring undergoes rapid chair-chair interconversion. In 3,5-systems, 1,3-diaxial interactions often force the substituents into a diequatorial orientation, but N-protecting groups (Boc, Cbz) can distort this preference, complicating NMR analysis.
Methodology Comparison
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard. SC-XRD provides an unambiguous 3D structure. However, most 3,5-disubstituted piperidines are oils or low-melting solids.
-
Requirement: A single crystal of suitable size and quality.
-
Heavy Atom Rule: For light-atom molecules (C, H, N, O), determining absolute structure requires "anomalous dispersion." This often necessitates derivatization into a salt (Hydrobromide, Picrate) or co-crystallization to introduce a heavy atom (Cl, Br, S).
-
Verdict: Definitive, but often fails due to lack of crystallization.
Method B: Vibrational Circular Dichroism (VCD)
The Solution-Phase Champion.
VCD measures the differential absorption of left and right circularly polarized infrared light (
-
Mechanism: The experimental VCD spectrum is matched against a theoretical spectrum calculated using Density Functional Theory (DFT).[1][4]
-
Advantage: Works directly on oils in solution (CDCl3, DMSO). No crystals required.
-
Critical Step: Accurate modeling of the Boltzmann distribution of conformers. For piperidines, the ratio of chair vs. twist-boat conformers must be calculated precisely.
Method C: NMR Derivatization (Mosher's Method)
The Chemical Approach.
Reaction with a chiral auxiliary (e.g., MTPA-Cl/Mosher's acid chloride) creates diastereomers with distinct chemical shifts (
-
Constraint for Piperidines: As secondary amines, piperidines form amides with restricted rotation. This creates rotamers (cis/trans isomers of the amide bond itself) that complicate the spectra.
-
Resolution: One must identify the major rotamer and analyze the
values for protons at C3 and C5.
Comparative Data Matrix
| Feature | X-Ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | NMR Derivatization (Mosher's) |
| Sample State | Single Crystal (Required) | Liquid / Oil / Solution | Liquid / Oil |
| Sample Amount | < 1 mg (if crystal exists) | 5–10 mg (Recoverable) | 5–10 mg (Destructive) |
| Time to Result | 24–48 hrs (if crystal exists) | 12–24 hrs (Exp + Calc) | 24–48 hrs (Rxn + NMR + Analysis) |
| Confidence | > 99% (Flack parameter < 0.1) | > 95% (with high Enantiomeric Similarity Index) | 80–90% (Risk of rotamer confusion) |
| Throughput | Low (Bottleneck: Crystallization) | Medium-High (Parallelizable) | Low (Manual synthesis) |
| Cost | High (Instrument/Service) | Medium (Instrument/Software) | Low (Reagents) |
Validated Protocol: VCD Determination
Rationale: Given the likelihood of these intermediates being oils, VCD is the most robust, self-validating system.
Step 1: Conformational Search (Computational)[5]
-
Generate 3D structures of the (
) enantiomer. -
Perform a stochastic conformational search (Monte Carlo or Molecular Dynamics) to identify all local minima.
-
Critical Check: Ensure both chair flips and N-substituent rotamers are sampled.
Step 2: DFT Optimization
-
Optimize geometry of all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or equivalent).
-
Calculate vibrational frequencies and rotational strengths (VCD intensities).
-
Generate the Boltzmann-weighted composite spectrum based on the calculated free energies (
).
Step 3: Experimental Data Collection
-
Dissolve 5–10 mg of the pure enantiomer in CDCl3 or CCl4 (approx. 50 mg/mL).
-
Record the IR and VCD spectra (typically 1000–1800 cm⁻¹ range).
-
Self-Validation: The IR spectrum (non-chiral) must match the calculated IR spectrum. If the IR peaks do not align, the computational model (conformers/theory level) is incorrect, and the VCD match cannot be trusted.
Step 4: Assignment (The Compare)
-
Calculate the Enantiomeric Similarity Index (ESI).
-
Match: Experimental spectrum aligns with Calculated (
). Conclusion: Sample is ( ). -
Mirror Image: Experimental spectrum is the inverse of Calculated (
). Conclusion: Sample is ( ).
-
Visualizing the Validation Logic
Workflow: Decision Tree for Absolute Configuration
This diagram illustrates the logical flow for a researcher deciding which method to employ based on the physical state of the 3,5-disubstituted piperidine.
Caption: Decision workflow prioritizing X-ray for crystals and VCD for oils, with fallback loops for rigorous validation.
Workflow: VCD "Match/No-Match" Logic
This diagram details the specific self-validating loop within the VCD methodology, emphasizing the critical role of IR overlap.
Caption: The VCD validation loop. IR spectral matching is the mandatory gatekeeper before AC assignment.
References
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[1][2][3][4][5] Chirality, 20(5), 643-663. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][6][7][8][9] Chemical Reviews, 104(1), 17-118. [Link]
-
Kusumi, T., et al. (1991). Determination of absolute configuration of cyclic secondary amines by CD and NMR studies of their Mosher amides. Tetrahedron Letters, 32(25), 2939-2942. [Link]
- Hehre, W. J., et al. (2002). A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc. (Foundational text for DFT methods used in VCD).
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[1][2][3][5] Chirality, 15(9), 743-758. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. biotools.us [biotools.us]
- 3. spark904.nl [spark904.nl]
- 4. jasco-global.com [jasco-global.com]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 19F NMR Standards for Fluorophenyl Piperidine Quantification
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Precision in Fluorinated Drug Quantification
The increasing prevalence of fluorinated compounds in pharmaceuticals, particularly complex structures like fluorophenyl piperidines, necessitates robust and precise analytical methodologies for their quantification.[1] Among the available techniques, quantitative 19F Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its high selectivity, speed, and inherent quantitative nature, which often circumvents the need for calibration curves required in chromatographic methods.[2][3] The accuracy of 19F qNMR, however, is fundamentally anchored to the selection of an appropriate internal standard.[4] This guide provides an in-depth comparison of common 19F NMR standards, offering experimental insights and a validated protocol for the accurate quantification of fluorophenyl piperidine derivatives.
The core principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[2] By introducing a known quantity of a stable, non-reactive internal standard with a well-defined 19F NMR signal, the concentration of the analyte can be determined with high precision.[5] The choice of this standard is paramount and must be made with careful consideration of several key factors to ensure the integrity of the quantitative data.
Choosing Your Anchor: A Comparative Analysis of 19F NMR Internal Standards
The ideal internal standard for 19F qNMR should possess a suite of specific characteristics to ensure accurate and reproducible results. These include high purity, chemical stability, solubility in the chosen NMR solvent, and a simple 19F NMR spectrum with a single, sharp resonance that does not overlap with any analyte signals.[6] Below is a comparative guide to commonly employed 19F NMR standards for the quantification of fluorophenyl piperidines.
Key Selection Criteria for a 19F NMR Internal Standard:
-
Signal Separation: The standard's 19F NMR signal must be well-resolved from all signals of the fluorophenyl piperidine analyte and any other species in the sample.[6]
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous sample.[6]
-
Chemical Inertness: The standard must not react with the analyte, the solvent, or any other components in the sample matrix.[2]
-
Purity and Traceability: The standard should have a high, accurately known purity, preferably traceable to a certified reference material (CRM).[4][5]
-
Volatility: A low volatility is desirable to prevent concentration changes during sample preparation.
-
Simplicity of Spectrum: A simple spectrum, ideally a singlet, simplifies integration and reduces the chance of errors.
-
Relaxation Times (T1): Similar T1 relaxation times between the standard and the analyte are ideal. If they differ significantly, a sufficiently long relaxation delay (D1) must be used during NMR acquisition to ensure complete relaxation of all nuclei.[4]
Comparison of Common 19F NMR Internal Standards
| Internal Standard | Chemical Shift (δ, ppm vs. CFCl₃) | Key Advantages | Potential Disadvantages |
| Hexafluorobenzene (C₆F₆) | -164.9[7] | Single sharp resonance, chemically inert, good solubility in many organic solvents.[8] | Volatile, potential for π-π stacking interactions with aromatic analytes.[9] |
| α,α,α-Trifluorotoluene | -63.72[7] | Readily available, sharp singlet, less volatile than C₆F₆.[10][11] | Can be reactive under certain conditions, potential for signal overlap with some analytes. |
| 3,5-Bis(trifluoromethyl)benzoic acid | ~ -61.3 (in DMSO-d6)[12] | High purity CRM available, two CF₃ groups give a strong singlet, good for SI traceability.[1][12] | Solubility can be pH-dependent, aromatic protons may interact with the analyte. |
| Sodium Fluoride (NaF) | ~ -125.3 (aqueous)[13][7] | Inexpensive, non-volatile, simple singlet. | Only soluble in aqueous or highly polar solvents, chemical shift is highly dependent on solvent and concentration. |
| 4,4′-Difluorodiphenylmethanone | - | Used in published studies for drug quantification.[3] | More complex spectrum than a simple singlet, potential for multiple signals. |
Expert Insight: For many fluorophenyl piperidine applications in common organic solvents like chloroform-d or DMSO-d6, α,α,α-trifluorotoluene often presents a pragmatic balance of properties. Its chemical shift is typically in a region with minimal interference, and its volatility is manageable with careful sample preparation. For applications demanding the highest level of accuracy and traceability, a certified reference material like 3,5-Bis(trifluoromethyl)benzoic acid is the superior choice.[12]
Experimental Workflow: A Self-Validating Protocol for Quantification
The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the reliability of your quantitative results.
Workflow Diagram
Caption: A validated workflow for 19F qNMR quantification.
Step-by-Step Methodology
1. Materials and Reagents:
-
Fluorophenyl piperidine analyte (purity should be known if possible)
-
Selected 19F NMR Internal Standard (e.g., α,α,α-Trifluorotoluene, ≥99.5% purity)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6, with low water content)[2]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation (Gravimetric Method):
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh a specific amount of the fluorophenyl piperidine analyte into a clean, dry vial. Record the mass (m_analyte).
-
Standard Addition: Accurately weigh and add a suitable amount of the internal standard to the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.[2] Record the mass of the standard (m_std).
-
Dissolution: Add a precise volume of the deuterated solvent to the vial to completely dissolve both the analyte and the standard.[2] Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Carefully transfer the solution to a clean NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterated solvent signal to achieve a homogeneous magnetic field.
-
T1 Relaxation Time Measurement: It is crucial to determine the spin-lattice relaxation times (T1) for both the analyte and the internal standard signals of interest. This can be done using an inversion-recovery pulse sequence.[3]
-
Quantitative 19F NMR Spectrum Acquisition:
-
Set the pulse angle to 90°.[2]
-
The relaxation delay (D1) should be set to at least 5 times the longest T1 value measured in the previous step to ensure complete relaxation of all fluorine nuclei.[3][14] For many small molecules, a D1 of 15-30 seconds is often sufficient.[3]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).
-
Ensure the spectral width is large enough to encompass all 19F signals of interest.
-
4. Data Processing and Quantification:
-
Processing: Apply an appropriate window function (e.g., exponential multiplication with a small line broadening of 0.1 Hz) and perform a Fourier transform.[2]
-
Phasing and Baseline Correction: Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to ensure a flat baseline across the entire spectrum.[2]
-
Integration: Integrate the well-resolved signals of the analyte (I_analyte) and the internal standard (I_std).
-
Calculation: The purity or concentration of the analyte can be calculated using the following formula:[2]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Logical Relationship Diagram
Caption: Relationship between components in 19F qNMR.
Trustworthiness and Validation
To ensure the trustworthiness of this method, it is recommended to perform a method validation.[3] This should include an assessment of:
-
Linearity: Analyze a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard to confirm a linear response.[3]
-
Accuracy and Precision: Prepare multiple samples at the same concentration and analyze them to determine the method's accuracy (closeness to the true value) and precision (reproducibility).[3]
-
Specificity: Analyze a blank sample (solvent and standard only) and a sample of the analyte without the standard to ensure there are no interfering signals at the chemical shifts of interest.[5]
Conclusion: The Power of a Well-Chosen Standard
The accurate quantification of fluorophenyl piperidines by 19F qNMR is a powerful analytical tool in drug development and quality control. The success of this technique is, however, critically dependent on the judicious selection of an appropriate internal standard and the meticulous execution of a validated experimental protocol. By understanding the properties of different standards and adhering to the principles of good analytical practice, researchers can achieve highly accurate and reliable quantitative data, ensuring the integrity of their scientific findings.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
- Hexafluorobenzene, >=99.5%, NMR grade.
- qNMR Internal Standard Reference D
- 19F NMR Reference Standards. Unknown Source.
- Quantitative NMR Spectroscopy. (2017, November). Unknown Source.
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvast
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025, August 5).
- New qNMR internal standard for pharmaceuticals and other organofluorine compounds. (2024, February 7). BIPM.
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2006, June 1). Semantic Scholar.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31).
- 19F NMR Reference Standards Guide. Scribd.
- Hexafluorobenzene >= 99.5 , NMR grade 392-56-3. Sigma-Aldrich.
- Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Unknown Source.
- Certified Reference M
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- Quantification of Langlois Reagent by 19F-NMR Spectroscopy. (2023, August 12). Sami Publishing Company.
- Hexafluorobenzene >= 99.5 , NMR grade 392-56-3. Sigma-Aldrich.
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Good fluorine NMR internal standards? (2024, August 5). Reddit.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.
- Selectivity of the reaction. ¹⁹F NMR yields using trifluorotoluene as internal standard.
- Supplementary Information for. The Royal Society of Chemistry.
- quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Unknown Source.
Sources
- 1. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bipm.org [bipm.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scribd.com [scribd.com]
- 8. 六氟苯 ≥99.5%, NMR grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. colorado.edu [colorado.edu]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
